molecular formula C₁₄H₃FN₄O B1157211 Dehydro-D 13223 (Flupirtine Metabolite)

Dehydro-D 13223 (Flupirtine Metabolite)

Cat. No.: B1157211
M. Wt: 272.28
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydro-D 13223 is a metabolite of flupirtine, a non-opioid analgesic and Kv7 potassium channel activator. Flupirtine undergoes hepatic metabolism to form several metabolites, including D-13223 and its dehydrogenated derivative, Dehydro-D 13223 . Structurally, Dehydro-D 13223 (CAS: 1147289-78-8) differs from D-13223 (CAS: 95777-69-8) by the presence of a dehydrogenated moiety, which may alter its physicochemical properties and pharmacokinetics . Both metabolites retain biological activity, though their specific roles in flupirtine’s therapeutic effects require further investigation .

Properties

Molecular Formula

C₁₄H₃FN₄O

Molecular Weight

272.28

Synonyms

N-[2-Amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]acetamide Hydrochloride; 

Origin of Product

United States

Comparison with Similar Compounds

Key Properties of D-13223 and Dehydro-D 13223:

Property D-13223 Dehydro-D 13223
Molecular Formula C₁₄H₁₅N₄OF·HCl Not explicitly reported
Molecular Weight 310.75444 g/mol Not explicitly reported
LogP 3.828 Likely higher due to dehydrogenation
Half-Life (Liver) ~10.7 hours Data not available
Tissue Distribution Ubiquitous, highest in liver Presumed similar to D-13223

Comparison with Structurally and Functionally Related Compounds

Flupirtine vs. Retigabine

Both flupirtine and retigabine are Kv7.2-7.5 potassium channel activators but differ in metabolite profiles and binding mechanisms:

  • Flupirtine : Metabolized to D-13223 and Dehydro-D 13223, which retain Kv7-modulating activity .
  • Retigabine: No active metabolites reported; binds to the S5-S6 transmembrane domain of Kv7 channels, causing a hyperpolarizing shift .
Parameter Flupirtine/D-13223 Retigabine
Primary Target Kv7.2-7.5 channels Kv7.2-7.5 channels
Binding Site Retigabine site (S5-S6) Same as flupirtine
Active Metabolites Yes (D-13223, Dehydro-D 13223) No
Therapeutic Use Analgesic, neuroprotective Antiepileptic

Comparison with NSAID Metabolites

Flupirtine’s metabolites differ from nonsteroidal anti-inflammatory drug (NSAID) metabolites in mechanism:

  • Indomethacin Metabolites : Potent COX inhibition (IC₅₀: 0.5–1 µM) .
Parameter D-13223/Dehydro-D 13223 Indomethacin Sulfide
Mechanism Kv7 activation, weak PGI₂ inhibition COX inhibition
Analgesic Efficacy Non-opioid, neuroprotective Anti-inflammatory
Toxicity Profile Lower gastrointestinal risk High ulcerogenic potential

Comparison with Acetaminophen Metabolites

Acetaminophen’s active metabolite, N-acetyl-p-benzoquinone imine (NAPQI), contrasts with flupirtine’s metabolites:

  • NAPQI : Hepatotoxic at high doses, requires glutathione detoxification.
  • D-13223/Dehydro-D 13223: No reported hepatotoxicity; neuroprotective effects observed in glioma models .
Parameter D-13223/Dehydro-D 13223 NAPQI
Primary Action Kv7 activation, analgesia COX inhibition (central)
Toxicity Low (liver concentrations decline steadily) High (hepatotoxic)
Excretion Urine (56–83% as parent drug) Urine (glutathione conjugates)

Pharmacokinetic and Metabolic Differences

Metabolic Pathways

  • Flupirtine : Converted to D-13223 via hydrolysis/N-acetylation; further dehydrogenation yields Dehydro-D 13223 .
  • Acetaminophen: Metabolized via CYP2E1 to NAPQI .

Half-Life and Tissue Distribution

Compound Half-Life (Hours) Key Tissues
Flupirtine 3.1–5.2 Liver, brain, kidney
D-13223 ~10.7 (liver) Liver, brain
Retigabine 8–16 Plasma, CNS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.